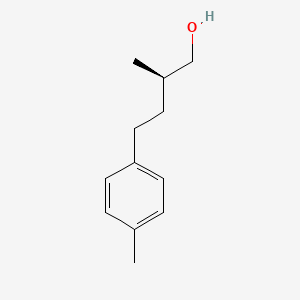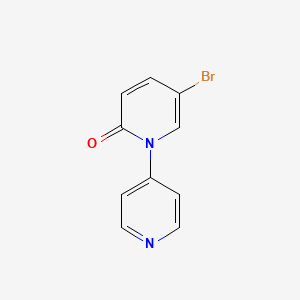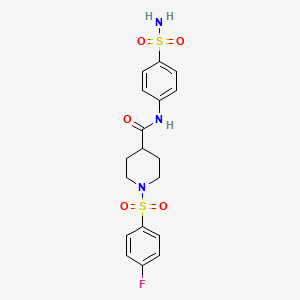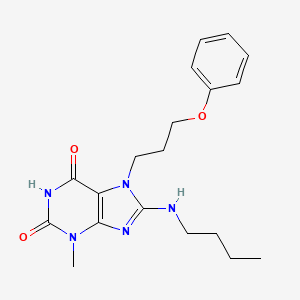
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol, also known as isopropylphenidate, is a synthetic stimulant compound that belongs to the family of phenidate drugs. It has been identified as a potential replacement for methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Isopropylphenidate has gained attention due to its unique chemical structure and potential therapeutic benefits.
Mechanism of Action
Isopropylphenidate exerts its pharmacological effects by blocking the dopamine and norepinephrine transporters, which are responsible for removing these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate increases the concentration of these neurotransmitters in the brain, leading to enhanced cognitive function, improved mood, and increased arousal.
Biochemical and Physiological Effects:
Isopropylphenidate has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased locomotor activity, enhanced cognitive performance, improved memory consolidation, and increased wakefulness. Isopropylphenidate has also been shown to produce cardiovascular effects, including increased heart rate and blood pressure, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
Isopropylphenidate has several advantages for use in lab experiments, including its high potency, selectivity for dopamine and norepinephrine transporters, and ability to cross the blood-brain barrier. However, (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate also has limitations, including its potential for abuse and dependence, and its potential for producing cardiovascular effects that may confound experimental results.
Future Directions
Future research on (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate should focus on developing safer and more effective formulations for clinical use, identifying novel therapeutic applications for the drug, and investigating the long-term effects of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate on cognitive function, mood, and behavior. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate, as well as its potential for producing adverse effects, such as addiction and cardiovascular complications.
Conclusion:
In conclusion, (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate is a synthetic stimulant compound that has gained attention for its potential therapeutic benefits in treating ADHD and other cognitive disorders. Isopropylphenidate exerts its pharmacological effects by blocking the dopamine and norepinephrine transporters, leading to enhanced cognitive function, improved mood, and increased arousal. While (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate has several advantages for use in lab experiments, including its high potency and selectivity, it also has limitations, including its potential for abuse and dependence, and its potential for producing cardiovascular effects. Future research on (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate should focus on developing safer and more effective formulations for clinical use, identifying novel therapeutic applications for the drug, and investigating the long-term effects of (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate on cognitive function, mood, and behavior.
Synthesis Methods
Isopropylphenidate is synthesized through a multi-step process involving the reaction of 4-methylpropiophenone with isopropylmagnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
Isopropylphenidate has been investigated for its potential therapeutic benefits in treating ADHD, narcolepsy, and other cognitive disorders. In vitro and in vivo studies have shown that (2R)-2-Methyl-4-(4-methylphenyl)butan-1-olnidate inhibits the reuptake of dopamine and norepinephrine, two neurotransmitters that play a critical role in regulating attention, motivation, and mood. Isopropylphenidate has also been shown to enhance cognitive performance, memory consolidation, and wakefulness in animal models.
properties
IUPAC Name |
(2R)-2-methyl-4-(4-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-3-6-12(7-4-10)8-5-11(2)9-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEJCVOGJGRX-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-4-(4-methylphenyl)butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2565789.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)


![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)
![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)
